![molecular formula C25H25NO B3272157 3-Benzhydryl-1-benzylpiperidin-4-one CAS No. 562838-53-3](/img/structure/B3272157.png)
3-Benzhydryl-1-benzylpiperidin-4-one
Overview
Description
3-Benzhydryl-1-benzylpiperidin-4-one, also known as 4-Benzhydrylpiperidine, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its interesting pharmacological properties.
Mechanism of Action
The exact mechanism of action of 3-Benzhydryl-1-benzylpiperidin-4-one is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, resulting in increased levels of these neurotransmitters in the brain. This, in turn, leads to enhanced mood, improved cognitive function, and reduced pain perception.
Biochemical and Physiological Effects:
3-Benzhydryl-1-benzylpiperidin-4-one has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to improved mood and cognitive function. Additionally, it has been shown to reduce pain perception and inflammation, making it a potential candidate for the treatment of chronic pain conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Benzhydryl-1-benzylpiperidin-4-one is its potential use as a dopamine reuptake inhibitor and a serotonin-norepinephrine-dopamine reuptake inhibitor. This makes it a promising candidate for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. However, one of the limitations of this compound is its low yield in the synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research and development of 3-Benzhydryl-1-benzylpiperidin-4-one. One potential direction is the investigation of its potential use as a treatment for chronic pain conditions. Additionally, further studies can be conducted to elucidate the exact mechanism of action of this compound and to optimize its synthesis method to improve its yield. Finally, the potential use of 3-Benzhydryl-1-benzylpiperidin-4-one in the treatment of other neurological disorders such as schizophrenia and bipolar disorder can also be explored.
Conclusion:
In conclusion, 3-Benzhydryl-1-benzylpiperidin-4-one is a promising compound that has shown potential applications in the field of medicinal chemistry. Its potential use as a dopamine reuptake inhibitor and a serotonin-norepinephrine-dopamine reuptake inhibitor makes it a promising candidate for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Scientific Research Applications
3-Benzhydryl-1-benzylpiperidin-4-one has been studied for its potential use as a dopamine reuptake inhibitor and a serotonin-norepinephrine-dopamine reuptake inhibitor. It has also been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has shown potential applications in the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
3-benzhydryl-1-benzylpiperidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c27-24-16-17-26(18-20-10-4-1-5-11-20)19-23(24)25(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,25H,16-19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSUEJRRQNCMDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.